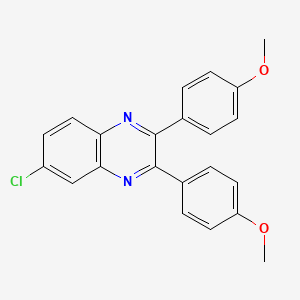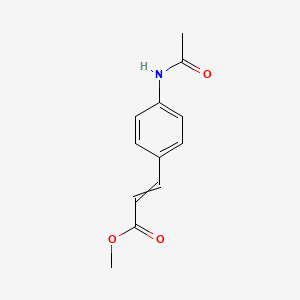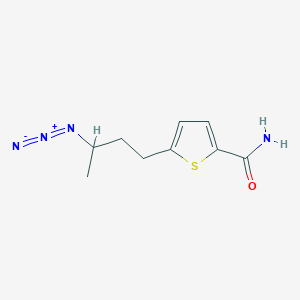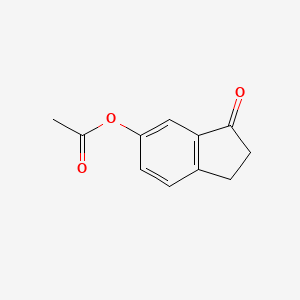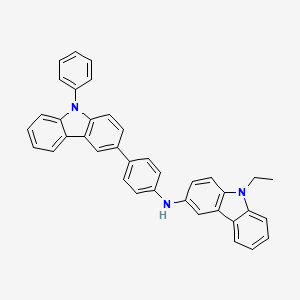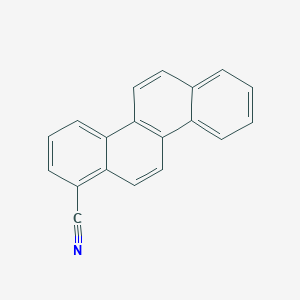
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a phenylpiperazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide coreThe final step involves the alkylation of the piperazine nitrogen with an appropriate alkylating agent to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize the efficiency of the process .
化学反应分析
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine nitrogen and the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or piperazine moieties .
科学研究应用
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered cellular functions. The compound may also interact with receptors in the nervous system, modulating neurotransmitter release and signaling pathways .
相似化合物的比较
Similar Compounds
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: Shares a similar quinoline-sulfonamide structure but differs in the piperazine substitution.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a quinoline ring, with similar piperazine substitution.
5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline: Another quinoline-based compound with a different functional group arrangement.
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is unique due to its specific combination of a quinoline ring, sulfonamide group, and phenylpiperazine moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds .
属性
CAS 编号 |
912761-42-3 |
|---|---|
分子式 |
C21H24N4O2S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S/c26-28(27,20-10-4-6-18-7-5-11-22-21(18)20)23-12-13-24-14-16-25(17-15-24)19-8-2-1-3-9-19/h1-11,23H,12-17H2 |
InChI 键 |
BFMDQBQNBADTLK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


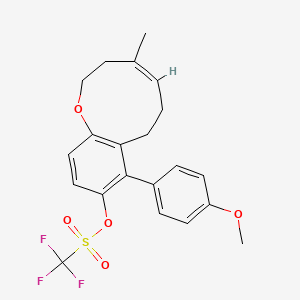

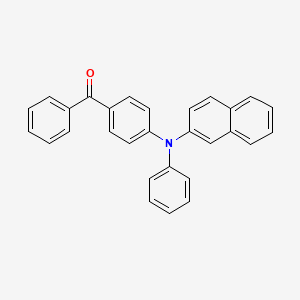
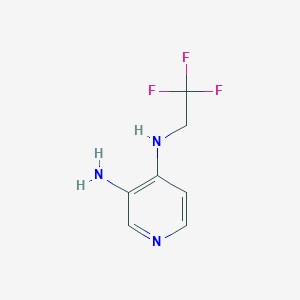
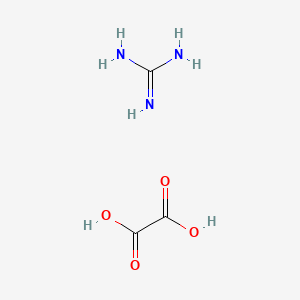
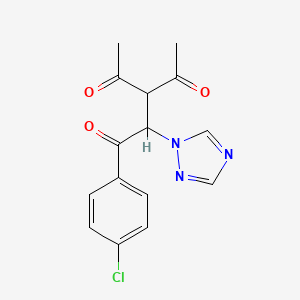
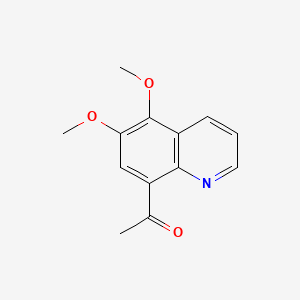
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
